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Compound of Interest

Compound Name: 155H1

Cat. No.: B15586435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity and potency of 155H1, identified

in the scientific literature as YM155 (sepantronium bromide), a small molecule inhibitor of

survivin. The information presented is based on an independent review of publicly available

experimental data. This document is intended to serve as a resource for researchers and drug

development professionals evaluating YM155 and its alternatives.

Executive Summary
YM155 is a potent suppressor of the anti-apoptotic protein survivin, demonstrating efficacy in a

wide range of cancer cell lines with IC50 values in the nanomolar to picomolar range.[1] Its

primary mechanism of action is the transcriptional repression of the BIRC5 gene, which

encodes for survivin. While some studies suggest a high degree of selectivity for survivin over

other members of the Inhibitor of Apoptosis Protein (IAP) family, others indicate potential off-

target effects, including the induction of reactive oxygen species and interactions with proteins

such as RIPK2 and topoisomerase. This guide compares the potency and selectivity of YM155

with other known survivin inhibitors, providing available quantitative data and detailed

experimental protocols for key assays.
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Data Presentation: Comparative Potency of Survivin
Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of YM155

and selected alternative survivin inhibitors across various cancer cell lines. It is important to

note that these values are compiled from different studies and direct head-to-head

comparisons in the same experimental setup are limited.
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Inhibitor Target(s) Cell Line
Cancer
Type

IC50 (nM) Reference

YM155

(155H1)

Survivin

(transcription

al repression)

PC-3
Prostate

Cancer
0.49 [1]

PPC-1
Prostate

Cancer
2 [1]

DU145
Prostate

Cancer
4 [1]

A375 Melanoma ~15

H460

Non-Small

Cell Lung

Cancer

<1 [2]

SW620 Colon Cancer 0.54 [3]

HCT-8 Colon Cancer 0.67 [3]

UC-112

Survivin

(induces

degradation)

NCI-60 Panel

(average)
Various 2200 [4][5]

MX-106

Survivin

(induces

degradation)

NCI-60 Panel

(average)
Various 500 [4]

A375 Melanoma ~2000 [6]

FL118

Survivin, Mcl-

1, XIAP,

cIAP2

H460

Non-Small

Cell Lung

Cancer

0.3

EKVX

Non-Small

Cell Lung

Cancer

0.6

A549 Non-Small

Cell Lung

0.9
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Cancer

Arctigenin

STAT3,

PI3K/AKT

(indirectly

affects

survivin)

MDA-MB-231
Breast

Cancer
787 (24h) [7]

HepG2 Liver Cancer
11170 (24h),

4888 (48h)
[8]

MK-2206

Akt1, Akt2,

Akt3

(indirectly

affects

survivin)

- -

8 (Akt1), 12

(Akt2), 65

(Akt3)

[9]

CNE-1, CNE-

2, HONE-1

Nasopharyng

eal Cancer
3000-5000 [10]

SUNE-1
Nasopharyng

eal Cancer
<1000 [10]

Selectivity Profile
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Inhibitor Selectivity Notes Reference

YM155 (155H1)

Reported to have favorable

selectivity over other IAPs like

cIAP2 and XIAP, and no effect

on Bcl-2 family proteins.

However, some studies

suggest it can also inhibit Mcl-

1 and claspin, and may have

off-target effects on RIPK2 and

topoisomerase.

[1]

UC-112

Selectively decreases survivin

protein levels, with less effect

on other IAPs.

[5][6]

MX-106

Shows increased selectivity for

survivin compared to UC-112.

It can induce degradation of

XIAP and/or cIAP1 at higher

concentrations.

[4][11]

FL118

Inhibits multiple anti-apoptotic

proteins including survivin,

Mcl-1, XIAP, and cIAP2.

[2][3][12][13][14]

Arctigenin

Indirectly affects survivin

expression by inhibiting

upstream signaling pathways

like STAT3 and PI3K/AKT. It

also reduces the expression of

other anti-apoptotic proteins

like Bcl-xL and Mcl-1.

[15][16]

MK-2206

A selective allosteric inhibitor

of Akt isoforms. Its effect on

survivin is a downstream

consequence of Akt inhibition.

[9]
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Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of YM155 and its

alternatives are provided below.

Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes reflect the number of viable cells present. These enzymes are

capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple

color.

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Treat cells with various concentrations of the inhibitor or vehicle control for the desired time

period (e.g., 48 or 72 hours).

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is

translocated from the inner to the outer leaflet of the plasma membrane during the early stages

of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the

membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and

necrotic cells.
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Protocol:

Treat cells with the inhibitor or vehicle control for the desired time.

Harvest the cells and wash them with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V and PI to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic

cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both

Annexin V and PI positive.

Western Blot for Survivin Expression
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are

separated by size via gel electrophoresis, transferred to a membrane, and then probed with an

antibody specific to the target protein (in this case, survivin).

Protocol:

Lyse treated and control cells in RIPA buffer containing protease inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against survivin (e.g., 1:1000 dilution)

overnight at 4°C.[17][18][19][20]

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody

(e.g., 1:2000 dilution) for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

visualize with an imaging system. β-actin or GAPDH is typically used as a loading control.

Cell Cycle Analysis
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M)

can be determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI)

and analyzing the fluorescence intensity by flow cytometry.

Protocol:

Treat cells with the inhibitor or vehicle control for the desired time.

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase

A.

Incubate in the dark at room temperature for 30 minutes.

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional

to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the

cell cycle.
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Caption: Simplified signaling pathway of survivin and points of intervention by various

inhibitors.
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Caption: General experimental workflow for evaluating the potency and mechanism of action of

survivin inhibitors.
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[https://www.benchchem.com/product/b15586435#independent-verification-of-155h1-
selectivity-and-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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